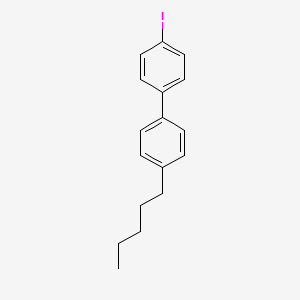
4-Pentyl-4'-iodobiphenyl
Vue d'ensemble
Description
“4-Pentyl-4’-iodobiphenyl” is a chemical compound with the molecular formula C17H19I . It is also known by its IUPAC name, 1-iodo-4-(4-pentylphenyl)benzene .
Synthesis Analysis
The synthesis of “4-Pentyl-4’-iodobiphenyl” involves several steps. One method involves the use of sulfuric acid, iodine, and iodic acid in tetrachloromethane, water, and acetic acid at 80°C for 10 hours . Another method involves a multi-step reaction with 2 steps: 1) using n-butyllithium, and 2) using iodine . The reaction conditions and yields vary depending on the specific method used .
Molecular Structure Analysis
The molecular structure of “4-Pentyl-4’-iodobiphenyl” has been investigated using various methods such as IR spectroscopy . Theoretical modeling of IR spectra has been done by the method of fragments .
Chemical Reactions Analysis
The chemical reactions of “4-Pentyl-4’-iodobiphenyl” have been studied in various contexts. For example, the temperature evolution of dielectric relaxation times in the isotropic and supercooled nematic phases of 4’-n-pentyl-4-cyanobiphenyl, a similar compound, has been discussed .
Physical And Chemical Properties Analysis
“4-Pentyl-4’-iodobiphenyl” has a molecular weight of 350.24 . It has a density of 1.351 . The solubility of “4-Pentyl-4’-iodobiphenyl” is classified as poorly soluble .
Applications De Recherche Scientifique
Conductivity and Optical Bandgap Parameters Variations
- Scientific Field: Materials Science
- Summary of Application: This study investigated the effect of methyl red (MR) concentration variation on conductivity and optical bandgap parameters of 4-pentyl-4’-cyanobiphenyl (5CB) nematic liquid crystal and norland optical adhesive 65 (NOA65) photopolymer (5CB:NOA65) composite .
- Methods of Application: The study involved experimental studies where wavelength-dependent absorbance, frequency-dependent dielectric constants (ε′ and ε″), and alternating current (ac) conductivity (σac) graphs of the samples were obtained .
- Results: It was observed that ε′, ε″, and σac increased with increasing MR concentration at low frequency region. On the other hand, it was concluded that Δε′ and Eg decreased with increasing MR concentration .
Polymerization with Biphenyl-dimethacrylate Monomers
- Scientific Field: Polymer Science
- Summary of Application: This research focused on the influence of the molecular structure of biphenyl-dimethacrylate monomers on the polymerization in the liquid crystal and the molecular orientation of LC molecules .
- Methods of Application: The study used two monomers, 4,4′-dimethacryloyloxy-biphenyl (4,4 ′-DMOB) and 3,3′-dimethacryloyloxy-biphenyl (3,3′-DMOB), and 4-n-pentyl-4 ′-cyanobiphenyl (5CB) as the LC material .
- Results: The properties of the LC mixtures and monomers were found to be important for the polymer formation .
Electrorheological Effect in the Nematic Phase
- Scientific Field: Rheology
- Summary of Application: This study investigated the rheological properties in the nematic phase of 5CB (4‐n‐pentyl‐4′‐cyanobiphenyl) under applications of electric fields .
- Methods of Application: An electric field of a few kV mm −1 was applied .
- Results: When an electric field was applied, an increase in the apparent viscosity was observed .
Use in Liquid Crystal Displays (LCD)
- Scientific Field: Display Technology
- Summary of Application: 4-Pentyl-4’-cyanobiphenyl (5CB), a compound similar to 4-Pentyl-4’-iodobiphenyl, is widely used in the field of liquid crystal displays (LCD) due to its convenient room temperature nematic phase .
- Methods of Application: The compound is used in the manufacturing process of LCDs .
- Results: The strong electron withdrawing effect of the cyano group contributes to the high polarizability of these molecules and thus to their stable nematic liquid crystal phases and opto-electronic properties .
Synthesis of Hydroxy Tail Terminated Cyanobiphenyl
- Scientific Field: Organic Chemistry
- Summary of Application: This research focused on the synthesis of new hydroxy tail terminated cyanobiphenyl compounds .
- Methods of Application: The precursor 4’-cyano-4-iodobiphenyl was prepared using a literature method .
- Results: Many of these ω-hydroxyalkynyl and ω-hydroxyalkyl cyanobiphenyl compounds exhibit nematic mesophases and they also serve as precursors for the synthesis of other interesting materials .
Synthesis of Fluorine Tail-Terminated Cyanobiphenyls
- Scientific Field: Organic Chemistry
- Summary of Application: This research focused on the synthesis of fluorine tail-terminated cyanobiphenyls .
- Methods of Application: The study involved the synthesis of fluorine tail-terminated cyanobiphenyls .
- Results: The synthesized compounds were found to have interesting properties .
Improvement of Dielectric and Electro-Optic Properties
- Scientific Field: Electronic Materials
- Summary of Application: This study investigated the dielectric and electro-optic properties of 4-pentyl-4’-cyanobiphenyl (5CB) nematic liquid crystal (LC) and different concentrations of nickel (II) phthalocyanine (Ni (II)Pc) and cadmium selenide sulfide/zinc sulfide (CdSeS/ZnS) quantum dot (QD)-doped LC under UV illumination .
- Methods of Application: The study involved experimental studies where some important dielectric parameters such as the real and imaginary part of the complex dielectric constant ( ε′ and ε′′ ), relaxation frequency ( fR ), and relaxation time ( τ) have been determined .
- Results: The output of the study shows that Ni (II)Pc and CdSeS/ZnS contribution and UV illumination improved the dielectric properties .
Synthesis Path
- Scientific Field: Organic Chemistry
- Summary of Application: 4-Pentyl-4’-iodobiphenyl is used in the synthesis of various organic compounds .
- Methods of Application: The compound is used as a precursor in the synthesis of other compounds .
- Results: The synthesized compounds are used in various applications .
Hydroxy Tail Terminated Cyanobiphenyl
- Scientific Field: Organic Chemistry
- Summary of Application: This research focused on the synthesis of new hydroxy tail terminated cyanobiphenyl compounds .
- Methods of Application: The precursor 4’-cyano-4-iodobiphenyl was prepared using a literature method .
- Results: Many of these ω-hydroxyalkynyl and ω-hydroxyalkyl cyanobiphenyl compounds exhibit nematic mesophases and they also serve as precursors for the synthesis of other interesting materials .
Propriétés
IUPAC Name |
1-iodo-4-(4-pentylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19I/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h6-13H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDQJNFQJQGYPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499533 | |
| Record name | 4-Iodo-4'-pentyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentyl-4'-iodobiphenyl | |
CAS RN |
69971-79-5 | |
| Record name | 4-Iodo-4'-pentyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



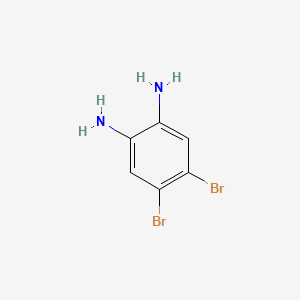
![6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B1314970.png)
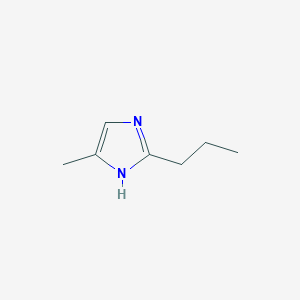
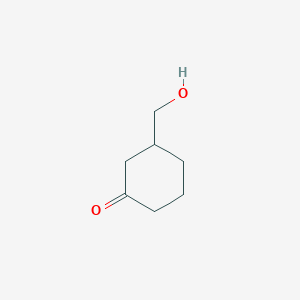
![3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1314978.png)
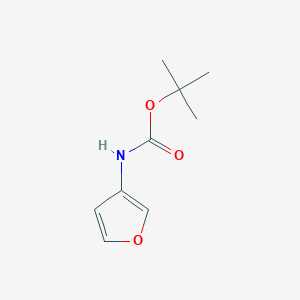
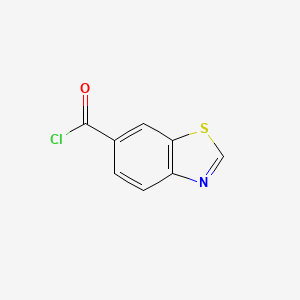
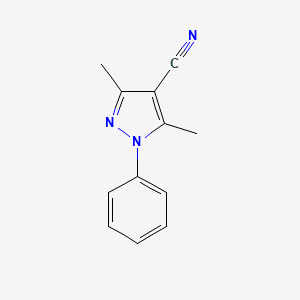
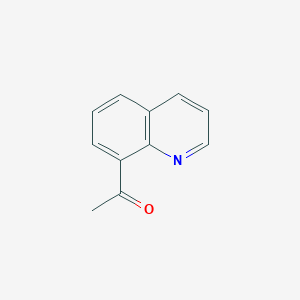
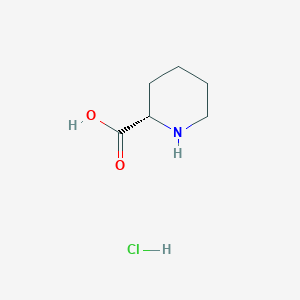
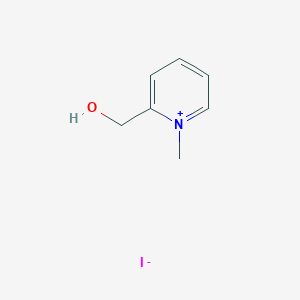
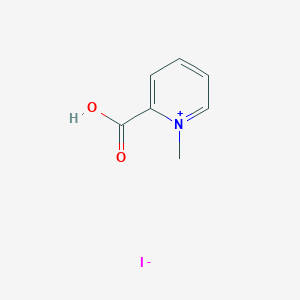
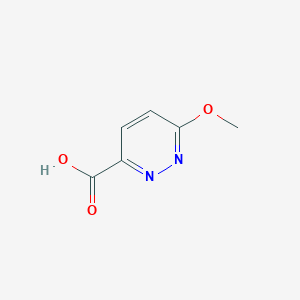
![2-Phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1315003.png)